molecular formula C15H21NO B2756966 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] CAS No. 59043-56-0

1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]

Cat. No. B2756966
CAS RN: 59043-56-0
M. Wt: 231.339
InChI Key: BEDIWUZTAJMGNN-UHFFFAOYSA-N
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Description

“1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]” is a chemical compound with the molecular formula C15H21NO . Its molecular weight is 231.33 .


Molecular Structure Analysis

The molecular structure of “1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]” consists of 15 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .

Scientific Research Applications

Photochromic Dyeing of Wool

Application: The compound is used in the synthesis of water-soluble photochromic dyes for woolen fiber coloration . These dyes exhibit good water solubility, substantivity, and washing fastness, making them suitable for textile applications.

Details: The dyes synthesized from this compound change color upon UV irradiation, which is a desirable feature for creating intelligent textiles with photochromic properties. This application is particularly relevant in fields such as military camouflage, wearable displays, image information storage, anti-counterfeiting, and fashion design .

Field-Effect Transistor (FET) Channel Modification

Application: The compound has been explored for its role in the photoisomerization and thermal reaction of photochromic spiropyran molecules on the channel of MoS2 field-effect transistors .

Details: The chemical reaction involves a shift in the threshold voltage of the FET when exposed to UV light, which is attributed to the change from spiropyran to merocyanine. This property can be harnessed for logical operation applications, demonstrating the potential of this compound in electronic devices .

Advanced Research Reagent

Application: As a reagent, this compound is used in various advanced research fields, including life sciences, organic synthesis, and environmental testing .

Details: The compound’s unique structure makes it a valuable reagent for exploring new reactions and properties in complex organic molecules, contributing to the advancement of scientific knowledge in these areas .

Photochromic Efficiency in Nanomaterials

Application: It serves as a carrier molecule for photochromic dyes in the development of cellulose nanocrystals (CNCs), enhancing their photochromic efficiency .

Details: The incorporation of this compound into CNCs allows for the creation of materials that can change color in response to light, which has implications for smart packaging, security printing, and other innovative material applications .

Chemical Synthesis

Application: The compound is involved in the chemical synthesis of various photochromic materials .

Details: Its role in synthesis is crucial for developing new materials with reversible color-changing properties upon exposure to light, which can be used in smart windows, optical data storage, and sensors .

Life Science and Material Science Research

Application: Scientists utilize this compound in research across life science and material science domains .

Details: Due to its versatile chemical properties, it is used to study and develop new materials with potential applications in biotechnology, nanotechnology, and the development of new synthetic pathways for complex organic molecules .

properties

IUPAC Name

1',3,3-trimethylspiro[2-benzofuran-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-14(2)12-6-4-5-7-13(12)15(17-14)8-10-16(3)11-9-15/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDIWUZTAJMGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3(O1)CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]

Synthesis routes and methods

Procedure details

To a stirred solution of 4-[2-(1-hydroxy-1-methylethyl)phenyl]-1-methylpiperidin-4-ol (step 2, 4.62 g, 18.5 mmol) in benzene (200 mL) was added dropwise boron trifluoride diethyl etherate (11.0 mL, 86.8 mmol) at room temperature and the mixture was stirred for 40 h at the same temperature. The reaction mixture was quenched by the addition of water (200 mL) and 2 N sodium hydroxide aqueous solution (200 mL), and the benzene layer was separated. The aqueous layer was extracted with diethyl ether, and then combined organic layer washed with brine, dried over sodium sulfate, and evaporated. The residue was purified by column chromatography on an amine coated silica gel (100 g) eluting with dichloromethane to afford 2.39 g (56%) of the title compound as a colorless solid:
Name
4-[2-(1-hydroxy-1-methylethyl)phenyl]-1-methylpiperidin-4-ol
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
56%

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